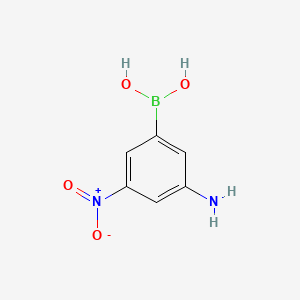

3-Amino-5-nitrophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVJZQJSYAKUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372256 | |

| Record name | 3-Amino-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-05-7 | |

| Record name | 3-Amino-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both an electron-donating amino group and an electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of a wide range of complex organic molecules, including kinase inhibitors and other therapeutic agents.[1] This document outlines a plausible synthetic pathway, summarizes key physicochemical properties, and details characterization methods.

Physicochemical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below.

| Property | This compound | This compound HCl |

| CAS Number | 89466-05-7 | 389621-79-8[2] |

| Molecular Formula | C₆H₇BN₂O₄[3] | C₆H₇BN₂O₄•HCl[2] |

| Molecular Weight | 181.94 g/mol [3] | 218.4 g/mol [2] |

| Appearance | Yellow powder[4] | Not specified |

| Storage | Sealed in dry, Store in Refrigerator (2 to 8 °C)[4] | Not specified |

Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis and a general protocol for characterization.

Synthesis of this compound

Step 1: Synthesis of 1-Bromo-3,5-dinitrobenzene from 3,5-Dinitroaniline

-

To a stirred solution of 3,5-dinitroaniline in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid.

-

The reaction mixture is warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt.

-

After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-bromo-3,5-dinitrobenzene.

Step 2: Synthesis of 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

A mixture of 1-bromo-3,5-dinitrobenzene, bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is suspended in anhydrous dioxane in a reaction flask.

-

The mixture is degassed and then heated at 80 °C under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography to yield the desired pinacol ester.

Step 3: Selective Reduction to this compound Pinacol Ester

-

The 2-(3,5-dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in a suitable solvent mixture, such as ethanol/water.

-

A reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder with ammonium chloride, is added portion-wise at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography provides the this compound pinacol ester.

Step 4: Hydrolysis to this compound

-

The pinacol ester from the previous step is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl).

-

The mixture is stirred at room temperature until the deprotection is complete.

-

The organic solvent is removed under reduced pressure, and the aqueous solution is neutralized to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound is depicted below.

Caption: General workflow for the characterization of this compound.

Spectroscopic and Analytical Data

While specific experimental data for this compound is not available in the cited literature, the following tables provide characterization data for the closely related precursor compounds, 3-nitrophenylboronic acid and 3-aminophenylboronic acid, which can serve as a reference.

Characterization Data for 3-Nitrophenylboronic Acid

| Technique | Data |

| Melting Point | 284-285 °C (dec.) |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants not detailed in the search results. |

| ¹³C NMR | Spectral data available, but specific shifts not detailed in the search results. |

| IR (FTIR) | Spectra available from various sources. |

| Mass Spec. | Molecular Weight: 166.93 g/mol . |

Characterization Data for 3-Aminophenylboronic acid

| Technique | Data |

| Melting Point | Not specified in search results. |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants not detailed in the search results. |

| ¹¹B NMR | Spectral data available. |

| IR (FTIR) | Spectra available from various sources. |

| Mass Spec. | Molecular Weight: 136.95 g/mol . |

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. This guide provides a plausible synthetic route and a framework for its characterization. Further research is warranted to establish a definitive, optimized synthesis and to fully characterize the compound with modern analytical techniques. The availability of such data will undoubtedly accelerate its application in the development of novel chemical entities.

References

An In-depth Technical Guide to 3-Amino-5-nitrophenylboronic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and safety considerations for 3-Amino-5-nitrophenylboronic acid. The information is intended to support laboratory research and drug development activities.

Core Chemical Properties

This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates an aminophenylboronic acid moiety with a nitro group, which influences its reactivity and potential applications.

The following table summarizes the key identifying and physical properties of this compound and its hydrochloride salt. It is important to note that some of the data, such as boiling point and density, are predicted values.

| Property | Value | Source(s) |

| Chemical Name | (3-Amino-5-nitrophenyl)boronic acid | [4][5] |

| Synonyms | 3-Amino-5-nitrobenzeneboronic acid, 3-Borono-5-nitroaniline | [6] |

| CAS Registry Number | 89466-05-7 | [4][5] |

| Molecular Formula | C₆H₇BN₂O₄ | [4][5] |

| Molecular Weight | 181.94 g/mol | [4][5] |

| Appearance | Yellow powder; White to off-white solid | [4][6] |

| Physical State | Solid | [4] |

| Predicted Boiling Point | 484.1 ± 55.0 °C at 760 Torr | [4] |

| Predicted Density | 1.48 ± 0.1 g/cm³ at 20.00 °C | [4] |

| HCl Salt CAS Number | 389621-79-8 | [7] |

| HCl Salt Molecular Formula | C₆H₇BN₂O₄•HCl | [7] |

| HCl Salt Molecular Weight | 218.4 g/mol | [7] |

Proper storage is crucial to maintain the integrity of this compound.

| Parameter | Recommendation | Source(s) |

| Storage Condition | Sealed in a dry environment; Store in a refrigerator (2 to 8 °C) | [4][5] |

| Sensitivity | Hygroscopic | [8] |

Experimental Protocols and Applications

Boronic acids are foundational reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][9] this compound, with its amino and nitro functional groups, is a valuable intermediate for synthesizing complex molecules, including pharmaceuticals.[1][2]

This protocol outlines a general procedure for using a phenylboronic acid, such as this compound, in a Suzuki-Miyaura coupling reaction. The specific conditions (catalyst, base, solvent, temperature) may require optimization for different substrates.

Objective: To couple an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide, iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[10][11] The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[12] Compounds like 3-Carboxy-5-nitrophenylboronic acid, a structurally related molecule, are used as key intermediates in synthesizing pharmaceuticals, particularly for targeted cancer therapies.[1][2] The presence of both an amino group, which can be further functionalized, and a nitro group, which can be reduced to an amine, makes this compound a strategic building block for creating diverse molecular libraries for drug screening.

The diagram below illustrates the logical progression from a starting material to a complex pharmaceutical agent using a boronic acid intermediate.

Safety and Handling

As with all laboratory chemicals, this compound and its related compounds should be handled with care, following good industrial hygiene and safety practices.[13]

While specific GHS classifications for this compound are not consistently available, related compounds such as 3-nitrophenylboronic acid are classified with the following hazards:

A systematic approach to handling this chemical is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[14]

-

Skin Protection: Wear protective gloves and a lab coat.[14]

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a particle respirator may be necessary.[14]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If Swallowed: Rinse mouth with water. Get medical attention if symptoms occur.[13]

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.[13][14][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. achmem.com [achmem.com]

- 6. eforu-materials.com [eforu-materials.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Nitrophenylboronic acid | 13331-27-6 [chemicalbook.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.ie [fishersci.ie]

- 14. angenechemical.com [angenechemical.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 3-Amino-5-nitrophenylboronic Acid

CAS Number: 89466-05-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-nitrophenylboronic acid, a versatile chemical compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical and physical properties, outlines a putative synthesis pathway, and provides an adaptable experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores its potential biological activities, drawing from studies on structurally related compounds.

Chemical and Physical Properties

This compound is a yellow solid organic compound. Its chemical structure, featuring an amino group, a nitro group, and a boronic acid moiety, makes it a valuable building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a versatile reagent for the synthesis of complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 89466-05-7 | [1][2] |

| Molecular Formula | C₆H₇BN₂O₄ | [1] |

| Molecular Weight | 181.94 g/mol | [1] |

| Appearance | Yellow powder | [2] |

| Predicted Boiling Point | 484.1 ± 55.0 °C at 760 Torr | [2] |

| Predicted Density | 1.48 ± 0.1 g/cm³ at 20°C | [2] |

| Predicted Refractive Index | 1.62 | [2] |

| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [1][2] |

Synthesis

Putative Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

General Handling and Safety

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Suzuki-Miyaura Cross-Coupling Reaction (Adaptable Protocol)

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[3][4][5] The following is an adaptable protocol for the coupling of this compound with an aryl halide, based on a procedure for a structurally similar compound.[6]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Example Suzuki-Miyaura Reaction Conditions and Reported Yields for a Similar Substrate (5-bromo-2-methylpyridin-3-amine) [6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 92 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 95 |

| 4 | 3-Thienylboronic acid | 5-(thiophen-3-yl)-2-methylpyridin-3-amine | 85 |

Note: The yields presented are for a similar substrate and should be considered as a guide. Actual yields with this compound may vary and require optimization.

Workflow for a Typical Suzuki-Miyaura Coupling Experiment:

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data (Predicted and Typical)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Broad singlet for the -NH₂ protons (chemical shift can vary). Singlet for the B(OH)₂ protons (often broad and may exchange with D₂O). |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. |

| FT-IR (cm⁻¹) | N-H stretching (amine) ~3300-3500 (two bands for primary amine). Aromatic C-H stretching >3000. N-O stretching (nitro) ~1550 and ~1350. C=C stretching (aromatic) ~1600-1450. B-O stretching ~1350. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Biological and Pharmaceutical Relevance

While specific biological studies on this compound are limited in the public domain, the broader class of phenylboronic acids, particularly those with nitro and amino functionalities, has garnered significant interest in medicinal chemistry.

Potential as Enzyme Inhibitors

Boronic acids are known to be potent inhibitors of serine proteases.[7] The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the active site of these enzymes. For instance, 3-nitrophenylboronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease implicated in prostate cancer progression.[7] Given its structural similarity, this compound could be investigated as an inhibitor of various serine proteases.

Furthermore, boronic acid-based compounds have been successfully developed as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8][9] The exploration of this compound in this context could lead to the development of new antibiotic adjuvants.

Conceptual Signaling Pathway of Serine Protease Inhibition:

Caption: Boronic acids can inhibit serine proteases by forming a reversible covalent bond.

Role in Drug Discovery and Development

The structural motifs present in this compound are valuable in the design of new therapeutic agents. The aminophenyl group can serve as a scaffold for further functionalization, while the nitro group can be a key pharmacophore or a precursor to other functional groups. Related compounds, such as 3-carboxy-5-nitrophenylboronic acid, are utilized in the synthesis of targeted therapies and for bioconjugation. This suggests that this compound could be a valuable starting material for the synthesis of novel drug candidates.

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its versatile structure allows for its use as a building block in the creation of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is not widely available, this guide provides a solid foundation of its properties, a putative synthesis, an adaptable experimental protocol, and an overview of its potential biological applications based on related compounds. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in the development of new therapeutics and other advanced materials.

References

- 1. achmem.com [achmem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 3-Amino-5-nitrophenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Amino-5-nitrophenylboronic acid in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents an estimated solubility profile based on data from structurally analogous compounds, including phenylboronic acid and its substituted derivatives. The guide details standardized experimental protocols for the precise determination of solubility, enabling researchers to generate accurate data for applications in drug development, organic synthesis, and material science. Furthermore, a workflow for solubility determination is visualized to facilitate experimental design.

Introduction

This compound is an important building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the development of sensors. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients. This guide aims to provide a foundational understanding of its likely solubility characteristics and the methodologies to quantify them.

Estimated Solubility of this compound

The following table summarizes experimental solubility data for phenylboronic acid, which serves as a baseline for estimating the solubility of its derivatives.

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 | |

| Dipropyl ether | 293.15 | 0.180 |

| 303.15 | 0.250 | |

| 313.15 | 0.340 | |

| Methylcyclohexane | 293.15 | 0.001 |

| 303.15 | 0.002 | |

| 313.15 | 0.004 |

Data for phenylboronic acid is provided as a reference.

Based on the properties of the amino and nitro functional groups, the following trends in solubility for this compound can be anticipated:

-

High Solubility: In polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.[1][2]

-

Moderate Solubility: In solvents of intermediate polarity such as chloroform.[1][2]

-

Low Solubility: In non-polar hydrocarbon solvents like methylcyclohexane.[1][2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methods are recommended.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials:

-

This compound

-

Selected organic solvents

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled circulating bath

-

Luminance probe or laser-based turbidity sensor

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heat the mixture at a constant rate (e.g., 0.1-0.5 K/min) using the circulating bath while stirring vigorously.

-

Monitor the light transmission through the solution using the luminance probe.

-

The temperature at which the last solid particles disappear, resulting in a sharp increase in light transmission, is recorded as the solubility temperature for that specific concentration.

-

Repeat this procedure for different concentrations to construct a solubility curve (mole fraction vs. temperature).

Isothermal Shake-Flask Method

This is a widely used method for determining thermodynamic solubility at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 298.15 K).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

-

After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle.

-

To separate the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter. It is crucial to avoid any temperature change during this step.

-

Carefully collect the clear, saturated solution.

-

Quantify the concentration of this compound in the saturated solution using a pre-validated analytical method like HPLC-UV or UV/Vis spectroscopy. This involves creating a calibration curve with standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method for solubility determination.

Caption: Workflow for determining the thermodynamic solubility of a compound using the isothermal shake-flask method.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is scarce, this technical guide provides a robust framework for estimating its solubility profile based on analogous compounds. For researchers requiring precise quantitative data, the detailed experimental protocols for the dynamic and isothermal shake-flask methods offer reliable approaches. The provided workflow visualization further aids in the practical implementation of these solubility determination studies, which are fundamental to the successful application of this versatile compound in research and development.

References

An In-depth Technical Guide to 3-Amino-5-nitrophenylboronic acid

For researchers, scientists, and professionals in drug development, 3-Amino-5-nitrophenylboronic acid is a valuable building block in organic synthesis. Its unique trifunctional nature, possessing an amino group, a nitro group, and a boronic acid moiety, allows for versatile applications in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides core technical data, a representative experimental protocol, and a logical workflow for its application.

Core Compound Data

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below.

| Property | This compound | This compound, HCl |

| Molecular Formula | C6H7BN2O4[1][2] | C6H7BN2O4•HCl[3] |

| Molecular Weight | 181.94 g/mol [1][2] | 218.4 g/mol [3] |

| CAS Number | 89466-05-7[1][2] | 389621-79-8[3] |

| Appearance | Yellow powder[2] | Not specified |

| Storage Conditions | Sealed in dry, 2-8°C[1] | Not specified |

Applications in Research and Development

Phenylboronic acids are pivotal reagents in modern organic chemistry. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring of this compound makes it a particularly interesting substrate for various chemical transformations.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid functional group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals.

-

Bioconjugation: Boronic acids can form reversible covalent bonds with diols, a property leveraged for bioconjugation. This allows for the labeling and modification of biomolecules like proteins and carbohydrates, which is crucial for developing drug delivery systems and diagnostic sensors.[4][5]

-

Catalysis: Arylboronic acids bearing electron-withdrawing groups can act as efficient catalysts for amidation reactions between carboxylic acids and amines.[6]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. This protocol is illustrative and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon). This cycle is repeated three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: The chosen solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) is added, followed by the palladium catalyst (0.02-0.05 mmol).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Logical Workflow for Bioconjugation

The ability of boronic acids to interact with diols is fundamental to their use in bioconjugation, for example, in the development of sensors for saccharides. The following diagram illustrates a generalized workflow for such an application.

Caption: Workflow for the synthesis and application of a bioconjugate.

This guide provides a foundational understanding of the key technical aspects of this compound for professionals engaged in research and development. The versatility of this compound, highlighted by the representative experimental protocol and logical workflow, underscores its importance in the synthesis of novel chemical entities.

References

Spectroscopic Data and Analysis of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived public data for this specific compound, this guide focuses on predicted and characteristic spectroscopic values for its constituent functional groups. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methodologies for similar compounds.

Core Spectroscopic Data

The structural features of this compound—an aromatic ring substituted with an amino group, a nitro group, and a boronic acid moiety—give rise to a unique spectroscopic fingerprint. The following tables summarize the anticipated data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the electron-donating amino group and the electron-withdrawing nitro and boronic acid groups.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.5 - 8.5 | m |

| -NH₂ | 4.0 - 6.0 | br s |

| -B(OH)₂ | 8.0 - 9.0 | br s |

Predicted values are based on the analysis of similar substituted phenylboronic acids. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-B | 130 - 140 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-NO₂ | 140 - 150 |

| Other Aromatic C-H | 110 - 130 |

Predicted values are based on additive models and comparison with related compounds.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| O-H (Boronic Acid) | Stretch (broad) | 3200 - 3600 | Broad, Strong |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1330 - 1370 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| B-O (Boronic Acid) | Stretch | 1310 - 1380 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₆H₇BN₂O₄), the expected molecular weight of the hydrochloride salt is 218.4 g/mol .[1]

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M+H]⁺ (protonated molecule) | 183.05 | For the free base |

| [M-H₂O+H]⁺ | 165.04 | Loss of water from the boronic acid |

| [M-NO₂]⁺ | 137.06 | Loss of the nitro group |

Fragmentation patterns can be complex and are dependent on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Complete dissolution is crucial for high-resolution spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (several hours) is often necessary.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy Protocol

1. Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

2. Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization depending on the chosen mode (positive or negative).

2. Instrumentation and Data Acquisition:

-

A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

For ESI, the sample solution is introduced into the source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

3. Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Compare the observed m/z values with the calculated exact mass of the compound and its expected fragments.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and experimental guidelines for 3-Amino-5-nitrophenylboronic acid (CAS RN: 89466-05-7). The following sections detail the compound's properties, hazards, and safe laboratory practices, including a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Compound Identification and Properties

This compound is a synthetic organic compound increasingly utilized in medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino and a nitro group on a phenylboronic acid scaffold, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89466-05-7 | [1] |

| Molecular Formula | C₆H₇BN₂O₄ | [1] |

| Molecular Weight | 181.94 g/mol | [1] |

| Appearance | Yellow powder | supplier data |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, as detailed in the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Warning |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Warning |

| Acute toxicity, Inhalation | H332: Harmful if inhaled |

| Warning |

Note: Data is compiled from supplier safety information. A comprehensive toxicological and ecotoxicological profile has not been fully investigated.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory when handling this compound.

Table 3: Precautionary Statements for Safe Handling

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P302 + P334 | IF ON SKIN: Immerse in cool water/wrap in wet bandages. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Skin and Body Protection: A lab coat and appropriate footwear are mandatory. In cases of potential significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the compound as a powder or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a representative protocol for such a reaction.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and MS).

-

The following diagram illustrates the general workflow for this experimental protocol.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst. The following diagram outlines the key steps in this cycle.

This guide is intended for use by trained professionals in a laboratory setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

Stability and Storage of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-nitrophenylboronic acid. Understanding the chemical stability of this compound is critical for its effective use in research, drug development, and manufacturing, ensuring the integrity and reliability of experimental outcomes. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and storage.

Core Stability Profile

This compound, like many arylboronic acids, is susceptible to degradation under various environmental conditions. The primary factors affecting its stability are moisture, heat, light, and oxidative stress. Proper storage and handling are paramount to preserving its purity and reactivity.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture. |

| Light Exposure | Store in the dark (amber vial) | To prevent photolytic degradation, as nitroaromatic compounds can be light-sensitive. |

| Moisture | Sealed in a dry environment[1] | Arylboronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and hydrolysis. |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation of fine particles and prevent skin and eye contact. |

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily involving the boronic acid functional group and influenced by the amino and nitro substituents on the aromatic ring.

A key degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by the pH of the medium and the presence of certain metals.

Another common transformation is the intermolecular dehydration of three molecules of the boronic acid to form a stable cyclic anhydride known as a boroxine . This process is reversible in the presence of water.

Oxidative degradation can also occur, particularly given the presence of the electron-withdrawing nitro group and the oxidizable amino group. Reactive oxygen species can lead to the cleavage of the carbon-boron bond.

The nitro group on the aromatic ring makes the compound susceptible to photodegradation . Exposure to UV or visible light can initiate photochemical reactions, leading to the formation of various degradation products. Functional groups such as nitroaromatics are known to contribute to drug photosensitivity[2].

References

The Advent and Advancement of Aminonitrophenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery, history, and core scientific principles of aminonitrophenylboronic acids. These organoboron compounds have emerged as significant building blocks in medicinal chemistry and chemical biology, largely due to their unique electronic properties and their utility as intermediates in the synthesis of complex molecules. This document provides a comprehensive overview of their synthesis, physicochemical properties, and applications, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols for key synthetic procedures are provided, alongside a quantitative analysis of their known characteristics. Furthermore, this guide visualizes the mechanism of action of boronic acid-based drugs in the context of the ubiquitin-proteasome signaling pathway.

Introduction: From Obscurity to Prominence

The journey of aminonitrophenylboronic acids is a fascinating chapter in the broader history of organoboron chemistry. While the first synthesis of a phenylboronic acid was reported in the 19th century, the systematic exploration of substituted derivatives, particularly those bearing both amino and nitro functionalities, is a more recent development. The initial interest in these compounds was primarily academic, focusing on the influence of electron-withdrawing and electron-donating groups on the properties of the boronic acid moiety.

A significant milestone in the history of these compounds was the work of Torssell, Meyer, and Zacharias in 1957, which described the preparation of 4-amino-3-nitrophenylboronic acid.[1] This multi-step synthesis, starting from tolylboronic acid, highlighted the early challenges in preparing such molecules and laid the groundwork for future synthetic explorations.[1] The advent of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, has since revolutionized the synthesis of arylboronic acids, making a wide array of substituted derivatives, including aminonitrophenylboronic acids, more accessible for research and development.

The contemporary significance of aminonitrophenylboronic acids is intrinsically linked to the rise of boronic acids in medicinal chemistry. The FDA approval of bortezomib (Velcade®), a dipeptide boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge of interest in boron-containing compounds as therapeutic agents. This has spurred research into the synthesis and biological evaluation of a diverse range of boronic acid derivatives, including aminonitrophenylboronic acids, as potential enzyme inhibitors for various diseases.

Physicochemical Properties and Quantitative Data

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring imparts unique physicochemical properties to aminonitrophenylboronic acids. These properties, including acidity (pKa) and inhibitory constants (IC50 or Ki) against specific enzymes, are crucial for their application in drug design and as chemical probes.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a key determinant of its interaction with biological targets, particularly its ability to form reversible covalent bonds with diols and the active site serine or threonine residues of proteases. The pKa of a boronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic.

Table 1: Physicochemical Properties of Selected Aminonitrophenylboronic Acids and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 4-Amino-3-nitrophenylboronic acid | 89466-07-9 | C6H7BN2O4 | 181.94 | 215-225 (dec.) | Not Reported |

| 4-Amino-3-nitrophenylboronic acid pinacol ester | 833486-94-5 | C12H17BN2O4 | 264.09 | 157.1-172.4 | Not Applicable |

| (5-Amino-2-nitrophenyl)boronic acid | 100449-87-4 | C6H7BN2O4 | 181.94 | Not Reported | Not Reported |

| 4-Nitrophenylboronic acid | 24067-17-2 | C6H6BNO4 | 166.93 | Not Reported | 7.0[2] |

| 3-Nitrophenylboronic acid | 13331-27-6 | C6H6BNO4 | 166.93 | Not Reported | Not Reported |

Enzyme Inhibition

Boronic acids have emerged as a prominent class of enzyme inhibitors, particularly for serine proteases and the proteasome. The boron atom acts as an electrophile, forming a stable tetrahedral intermediate with the catalytic serine or threonine residue. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 2: Proteasome Inhibitory Activity of Selected Boronic Acid Derivatives

| Compound | Target | IC50 (nM) | Cell Line/Enzyme Source |

| Bortezomib | 26S proteasome (chymotrypsin-like activity) | Varies (e.g., <10 nM) | Various myeloma cell lines[3] |

| AS-06 (Tyropeptin-boronic acid derivative) | 20S proteasome (chymotrypsin-like activity) | 2.2 | Human erythrocyte-derived 20S proteasome[4] |

| AS-29 (Tyropeptin-boronic acid derivative) | 20S proteasome (chymotrypsin-like activity) | 14 | Human erythrocyte-derived 20S proteasome[4] |

Note: IC50 values for specific aminonitrophenylboronic acids as proteasome inhibitors are not widely reported in publicly available literature and would be a key area for future research.

Synthesis and Experimental Protocols

The synthesis of aminonitrophenylboronic acids typically involves a multi-step process, often starting from a readily available substituted aniline or nitrobenzene derivative. Key synthetic strategies include nitration of an aminophenylboronic acid or its protected precursor, or the reduction of a dinitrophenylboronic acid. The boronic acid moiety is often introduced via borylation of an aryl halide or through the diazotization of an amino group followed by a borylation reaction.

General Synthetic Workflow

A common synthetic route to aminonitrophenylboronic acids can be conceptualized as follows:

References

- 1. EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Amino-5-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-amino-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. The protocols outlined below cover conventional and microwave-assisted methods, offering flexibility for various laboratory setups.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[1] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1]

The presence of both an amino and a nitro group on the phenylboronic acid ring makes this compound a unique building block for creating molecules with interesting electronic and pharmaceutical properties. However, the electron-withdrawing nature of the nitro group and the coordinating potential of the amino group can present challenges in optimizing reaction conditions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired biaryl products.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields when using this compound under similar optimized conditions.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 4-6 | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 12 | 80-90 |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 8 | 90-97 |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 16 | 75-85 |

| 5 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 24 | 60-70 |

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is suitable for a wide range of aryl and heteroaryl halides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (5:1))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

This protocol offers a significant reduction in reaction time and is particularly useful for high-throughput synthesis.

Materials:

-

This compound (1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the aryl halide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).[1]

-

Add the palladium catalyst.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined for each specific substrate combination.[1]

-

After the reaction is complete, cool the vial to room temperature.[1]

-

Work-up and purify the product as described in the conventional heating protocol.

Visualizations

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

Application Notes: Synthesis of Biaryl Compounds Using 3-Amino-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds to form these biaryl structures.[3][4] This is due to its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups.[5][6]

3-Amino-5-nitrophenylboronic acid hydrochloride (CAS: 389621-79-8) is a valuable building block for introducing an amino and a nitro-functionalized phenyl ring, which are key pharmacophores in drug design.[7] The presence of both an electron-donating amino group and an electron-withdrawing nitro group offers unique electronic properties and multiple points for further functionalization, making it a strategic reagent in the synthesis of complex molecules and compound libraries for drug discovery.[8] These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Performance in Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | i-PrOH/H₂O | RT | 0.5 | 95 | [9] |

| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | P2 Precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 25 | 18 | Good Conversion | [10] |

| Bromobenzene | 2-Nitrophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 4-12 | 70-98 | [11] |

| 4-Nitrotoluene | Phenylboronic acid | Pd(acac)₂ (5) / BrettPhos (10) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 24 | 84 | [12] |

| 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [10] |

| 4-Chloroacetophenone | Tolylboronic acid | NiCl₂/PPh₃ (3) | K₃PO₄·nH₂O | Toluene | 100 | - | 92 | [5] |

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling via Conventional Heating

This protocol describes a standard procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound HCl (1.2 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene)

-

Round-bottom flask with stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound HCl (1.2 eq), base (3.0 eq to neutralize the HCl salt and drive the reaction), and the palladium catalyst (0.05 eq).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system via syringe. A typical solvent ratio is a 4:1 mixture of organic solvent to water.[13]

-

Attach the condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can range from 4 to 24 hours.[11][12]

-

Upon completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[11]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.

-

Characterize the final product using NMR, MS, etc.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[13]

Materials:

-

This compound HCl (1.5 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., SPhos, XPhos)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Microwave-safe reaction vial with a stir bar

-

Solvent suitable for microwave chemistry (e.g., DMF, 1,4-Dioxane/H₂O)

Procedure:

-

In a microwave vial, combine the aryl halide (1.0 eq), this compound HCl (1.5 eq), base (3.0 eq), palladium catalyst, and ligand.[13]

-

Add the chosen solvent to the vial.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[13] Optimal conditions should be determined for each substrate combination.

-

After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

-

Work-up, purify, and characterize the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for synthesizing biaryl compounds using this compound.

Caption: A step-by-step workflow for the synthesis and isolation of biaryl compounds.

Application in Drug Discovery

The synthesis of novel biaryl compounds is a critical step in the drug discovery and development pipeline.

Caption: The logical progression from chemical building blocks to drug candidates.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling with 3-Amino-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed cross-coupling reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of new drug candidates.[4][5]

3-Amino-5-nitrophenylboronic acid is a versatile building block in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the phenyl ring offers opportunities for further functionalization, making it a valuable synthon for creating libraries of compounds for drug discovery.[6][7] Specifically, the resulting biaryl structures are prevalent in medicinally important compounds.[3] This document provides a detailed protocol for the Suzuki coupling reaction using this compound with a representative aryl bromide.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium complex, forming a new diorganopalladium(II) complex (Ar-Pd-Ar').

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[2][10]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[3][11]

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or ethanol/water)[3][12]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and equipment for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-